molecular formula C23H25NO6 B557532 Fmoc-Asp(OtBu)-OH CAS No. 71989-14-5

Fmoc-Asp(OtBu)-OH

Cat. No. B557532
CAS RN: 71989-14-5
M. Wt: 411.4 g/mol
InChI Key: FODJWPHPWBKDON-IBGZPJMESA-N
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Description

Fmoc-Asp(OtBu)-OH, also known as Fmoc-L-aspartic acid 4-tert-butyl ester, is a Fmoc protected amino acid used in solid phase peptide synthesis . It is used to prevent the formation of aspartimide by-products in Fmoc solid phase peptide synthesis .


Synthesis Analysis

The Asp (OtBu) residue can form aspartimide under strong basic conditions. The aspartimide can open to form either the desired peptide or the beta-peptide .


Molecular Structure Analysis

The empirical formula of Fmoc-Asp(OtBu)-OH is C23H25NO6 . Its molecular weight is 411.45 . The SMILES string representation of its structure is CC(C)(C)OC(=O)CC@HOCC1c2ccccc2-c3ccccc13)C(O)=O .


Chemical Reactions Analysis

Fmoc-Asp(OtBu)-OH is used in peptide synthesis . It is used to prevent the formation of aspartimide by-products in Fmoc solid phase peptide synthesis .


Physical And Chemical Properties Analysis

Fmoc-Asp(OtBu)-OH is a powder with a melting point of 90-98 °C . It has an optical activity of [α]20/D −24±2°, c = 1% in DMF . It is stored at a temperature between 2-30°C .

Scientific Research Applications

  • Self-Assembly and Nanoarchitecture : Fmoc-Asp(OtBu)-OH forms rod-like structures under different conditions, contributing to the design of novel nanoarchitectures in material chemistry and biosciences (Gour et al., 2021).

  • Enantioseparation : This compound has been used in capillary zone electrophoresis for the resolution of enantiomers, an essential process in chiral drug development (Wu Hong-li, 2005).

  • Peptide Synthesis : It serves as a building block in the synthesis of various peptides. Research has focused on developing derivatives to prevent aspartimide formation, a common problem in peptide synthesis (Mergler et al., 2005), (Behrendt et al., 2015).

  • Synthesis of Nonnatural Amino Acids : It's used in the synthesis of novel 3-substituted 1,2,4-oxadiazole-containing chiral amino acids, expanding the scope of combinatorial chemistry (Hamze et al., 2003).

  • Solid-Phase Total Synthesis : In the total synthesis of complex molecules like bacitracin A, Fmoc-Asp(OtBu)-OH plays a crucial role in the construction of the peptide chain (Lee et al., 1996).

  • Cyclic Peptide Synthesis : This compound is employed in the synthesis of cyclic peptides, which are significant in drug development and bioactive molecule research (Yamada et al., 2012).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-23(2,3)30-20(25)12-19(21(26)27)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODJWPHPWBKDON-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315581
Record name Fmoc-L-Asp(OtBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Asp(OtBu)-OH

CAS RN

71989-14-5
Record name Fmoc-L-Asp(OtBu)-OH
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71989-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-L-Asp(OtBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-butyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.298
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Fmoc-L-Asp(OtBu)-OH
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHQ6MY724T
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,150
Citations
R Behrendt, S Huber, R Martí… - Journal of Peptide …, 2015 - Wiley Online Library
Obtaining homogenous aspartyl‐containing peptides via Fmoc/tBu chemistry is often an insurmountable obstacle. A generic solution for this issue utilising an optimised side‐chain …
Number of citations: 35 onlinelibrary.wiley.com
M Mergler, F Dick - Journal of peptide science: an official …, 2005 - Wiley Online Library
A newly developed Fmoc‐Asp derivative, Fmoc‐Asp β‐(2,3,4‐trimethyl‐pent‐3‐yl) ester, has been tried in the Fmoc‐based SPPS of H‐Val‐Lys‐Asp‐Xaa‐Tyr‐Ile‐OH, a well‐…
Number of citations: 68 onlinelibrary.wiley.com
R Behrendt, S Huber, P White - Journal of Peptide Science, 2016 - Wiley Online Library
In our efforts to develop a universal solution to the problem of aspartimide formation in Fmoc SPPS, we investigated the application of our new β‐trialkylmethyl protected aspartic acid …
Number of citations: 19 onlinelibrary.wiley.com
M Mergler, F Dick, B Sax, C Stähelin… - Journal of peptide …, 2003 - Wiley Online Library
The sequence dependence of base‐catalysed aspartimide formation during Fmoc‐based SPPS was systematically studied employing the peptide models H‐Val‐Lys‐Asp‐Xaa‐Tyr‐Ile‐…
Number of citations: 42 onlinelibrary.wiley.com
M Mergler, F Dick, B Sax, P Weiler… - Journal of peptide …, 2003 - Wiley Online Library
A variety of Asp β‐carboxy protecting groups, Hmb backbone protection and a range of Fmoc cleavage protocols have been employed in syntheses of the model hexapeptide H‐…
Number of citations: 148 onlinelibrary.wiley.com
T Assad, R Mansour, I Abou Hajar - 2017 - inis.iaea.org
Fmoc-Thr (tBu)-OL was synthesis starting from Fmoc-Thr (tBu)-OH by carboxyl group reduction to hydroxyl group using sodium boranohydride after activation of carboxyl group by HATU…
Number of citations: 0 inis.iaea.org
S Knauer, N Koch, C Uth, R Meusinger… - Angewandte Chemie …, 2020 - Wiley Online Library
The growing interest in synthetic peptides has prompted the development of viable methods for their sustainable production. Currently, large amounts of toxic solvents are required for …
Number of citations: 27 onlinelibrary.wiley.com
CF Vergel Galeano, ZJ Rivera Monroy… - Journal of the Mexican …, 2014 - scielo.org.mx
Solid phase peptide synthesis using the Fmoc/t-Bu strategy (SPPS-Fmoc/tBu) is the most widely used methodology for obtaining synthetic peptides. In this paper, we evaluate the …
Number of citations: 44 www.scielo.org.mx
D Samson, D Rentsch, M Minuth… - Journal of Peptide …, 2019 - Wiley Online Library
Aspartimide (Asi) formation is a notorious side reaction in peptide synthesis that is well characterized and described in literature. In this context, we observed significant amounts of …
Number of citations: 20 onlinelibrary.wiley.com
JC Kappel, G Barany - Journal of Peptide Science: An Official …, 2005 - Wiley Online Library
A rapid and efficient strategy has been developed for the general synthesis of complex peptide aldehydes. N α ‐Benzyloxycarbonylamino acids were converted to protected aldehyde …
Number of citations: 27 onlinelibrary.wiley.com

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